3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride
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Overview
Description
3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often employs oxidative condensation reactions. For instance, ketones and amidines can be oxidized using molecular oxygen to form diketones, which then cyclize under basic conditions to produce the desired imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different functional groups.
Substitution: The imidazole ring allows for substitution reactions, where hydrogen atoms can be replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, nickel catalysts for cyclization, and various bases for dehydrative cyclization. Reaction conditions often involve mild temperatures and pressures to ensure the stability of the imidazole ring .
Major Products
The major products formed from these reactions include disubstituted imidazoles, which can have various functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s imidazole ring is a key component in many biological molecules, including histidine and histamine.
Medicine: It is studied for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities.
Industry: The compound is used in the development of dyes, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: A bactericidal agent featuring an imidazole ring.
Uniqueness
3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)-2-methylprop-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5(7(10)11)2-6-3-8-4-9-6;/h2-4H,1H3,(H,8,9)(H,10,11);1H/b5-2+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRMSHRZOSHSFK-DPZBITMOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CN=CN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CN=CN1)/C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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